![molecular formula C34H40O2 B140673 (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene CAS No. 132213-93-5](/img/structure/B140673.png)
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene, also known as DMHP-DPPO, is a synthetic compound that belongs to the family of cannabinoids. It is a potent and selective CB2 receptor agonist that has shown promising results in scientific research.
Mecanismo De Acción
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene acts as a selective CB2 receptor agonist, which means it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found in immune cells and are involved in regulating the immune response. Activation of CB2 receptors by (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene leads to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. It has also been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has several advantages for lab experiments. It is a potent and selective CB2 receptor agonist, which means it can be used to study the role of CB2 receptors in various biological processes. However, its synthetic nature and complex synthesis process can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene. One potential area of research is its use in the treatment of cancer. (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have anti-tumor properties in animal models of cancer, and further research is needed to determine its potential as a cancer treatment. Another potential area of research is its use in the treatment of neurodegenerative diseases. (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have neuroprotective properties, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the long-term safety and efficacy of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene in humans.
Métodos De Síntesis
The synthesis of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-phenylphenol with 4-bromobenzaldehyde in the presence of potassium carbonate to form the intermediate product. This intermediate is then reacted with 5-methyl-2-pentanone and magnesium sulfate to yield the final product.
Aplicaciones Científicas De Investigación
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.
Propiedades
Número CAS |
132213-93-5 |
|---|---|
Nombre del producto |
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene |
Fórmula molecular |
C34H40O2 |
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene |
InChI |
InChI=1S/C34H40O2/c1-5-6-8-11-26-21-31(35-23-25-15-17-28(18-16-25)27-12-9-7-10-13-27)33-29-20-24(2)14-19-30(29)34(3,4)36-32(33)22-26/h7,9-10,12-13,15-18,21-22,29-30H,2,5-6,8,11,14,19-20,23H2,1,3-4H3/t29-,30-/m1/s1 |
Clave InChI |
CUZORJDHNDSVOV-LOYHVIPDSA-N |
SMILES isomérico |
CCCCCC1=CC2=C([C@@H]3CC(=C)CC[C@H]3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
CCCCCC1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canónico |
CCCCCC1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



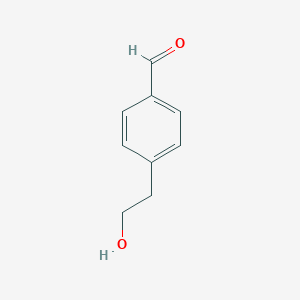
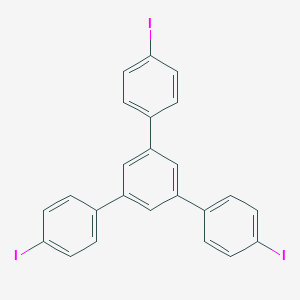
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
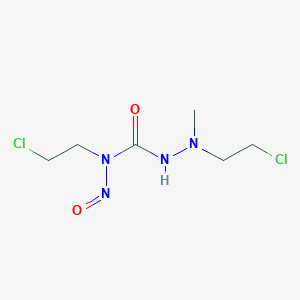
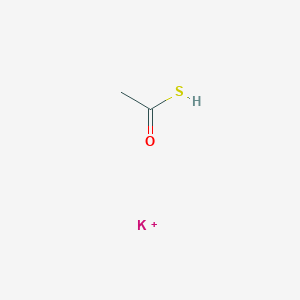
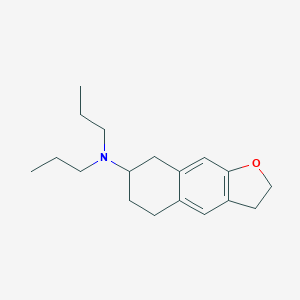
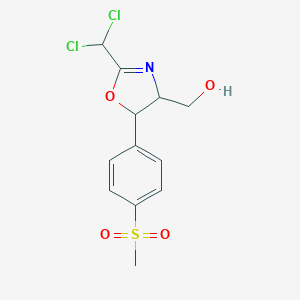
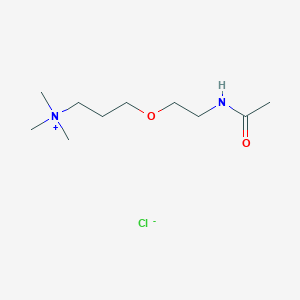
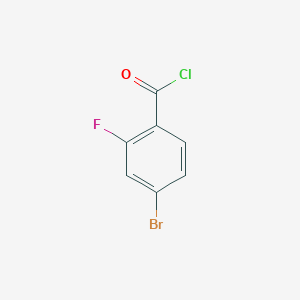

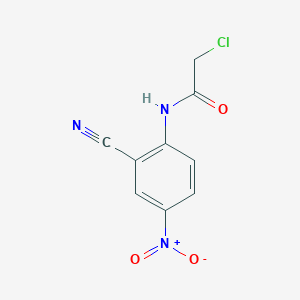
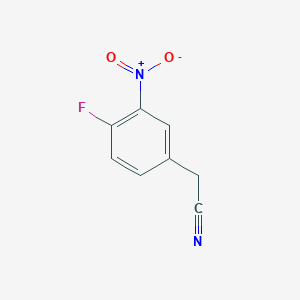
![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)